![molecular formula C17H17BrN2O5S2 B2374868 6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-18-1](/img/structure/B2374868.png)
6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C17H17BrN2O5S2 and its molecular weight is 473.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound is closely related to a class of substances synthesized and characterized for their unique molecular structures. For instance, Çolak et al. (2021) synthesized similar compounds and characterized them using FTIR, NMR, and X-ray crystallographic analysis. These analyses are crucial for understanding the molecular structure and properties, such as intramolecular hydrogen bonding, which can influence the compound's reactivity and potential applications (Çolak, Karayel, Buldurun, & Turan, 2021).
Heterocyclic Synthesis
In the realm of organic chemistry, compounds like the one mentioned are often synthesized for their applications in creating heterocyclic structures. For example, Zhu et al. (2003) demonstrated the use of similar compounds in the synthesis of tetrahydropyridines, a process characterized by excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) utilized related compounds to prepare derivatives like tetrahydropyridothienopyrimidines, indicating the compound's potential in synthesizing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Pharmaceutical Potential
While specific applications in pharmaceuticals for this compound are not detailed in the available literature, compounds with similar structures are often explored for potential pharmaceutical uses. For example, Kumar and Mashelker (2006) synthesized derivatives expected to exhibit antihypertensive activity, showcasing the potential of such compounds in drug discovery (Kumar & Mashelker, 2006).
Molecular Modeling and Antioxidant Evaluation
Advanced techniques like molecular modeling are employed to predict the reactivity and interactions of these compounds. Althagafi (2022) performed quantum chemical calculations to evaluate the reactivity of similar derivatives, which is crucial for predicting their behavior in biological systems or as potential catalysts (Althagafi, 2022).
特性
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O5S2/c1-3-25-17(23)20-7-6-9-11(8-20)27-15(13(9)16(22)24-2)19-14(21)10-4-5-12(18)26-10/h4-5H,3,6-8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABELKAMCXOYWEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
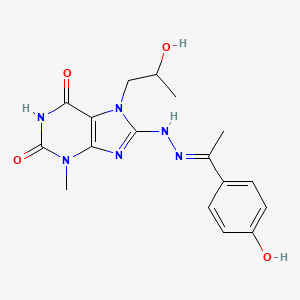
![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)
![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)
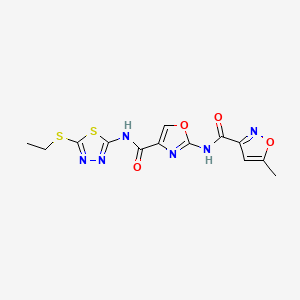

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)
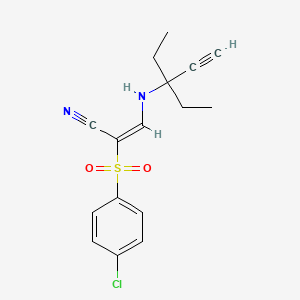
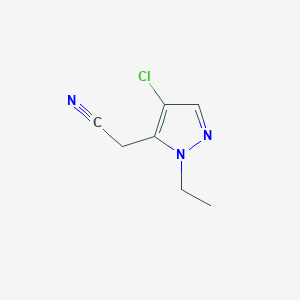
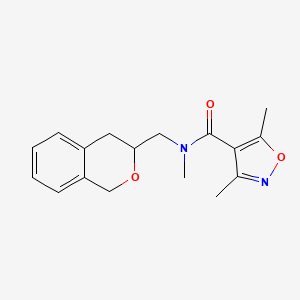
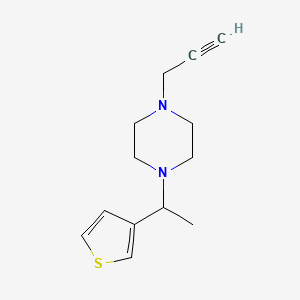
![3-cyclopentyl-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2374800.png)
![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2374802.png)
![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)
![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)
